Ethyl 3-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
This compound is a derivative of pyrimidine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been a topic of research interest. The Dimroth rearrangement, which involves the isomerization of heterocycles and relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure, has been used in the synthesis of condensed pyrimidines . This rearrangement is catalyzed by acids, bases, and is accelerated by heat or light .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be influenced by various factors. For example, the degree of aza-substitution in rings, pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product can all affect the possibility of the Dimroth rearrangement and its course .Chemical Reactions Analysis
The Dimroth rearrangement is a key chemical reaction involved in the synthesis of pyrimidine derivatives. This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .Scientific Research Applications
Novel Synthesis Methods
- A novel method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, including derivatives similar to Ethyl 3-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate, has been developed. This includes the formation of ethyl 5-amino-2-methylthiothieno[2,3-d]pyrimidine-6-carboxylate through a reaction with acetylating agents like acetic anhydride or chloroacetyl chloride (Santilli, Kim & Wanser, 1971).
Synthesis of Tetrahydro-4-oxothieno[3,2-d]pyridimine Derivatives
- Nucleophilic addition to alkyl dicyanoacetates followed by cyclization yielded tetrahydro-4-oxothieno[3,2-d]pyridimine derivatives, indicating potential applications in synthesizing complex heterocyclic systems (Neidlein & Sui, 1991).
Preparation of New Heterocyclic Systems
- The synthesis of ethyl 5-substituted 7-(methylthio)-5H-1-thia-3,5,6,8-tetraazaacenaphthylenes from related compounds, through acid-catalyzed cyclocondensation, illustrates the utility of such compounds in creating new heterocyclic systems (Tumkevičius, 1995).
Antiallergenic Activity
- Some derivatives in this chemical class have shown promise as antiallergenic agents. A series was tested for oral activity in rat passive cutaneous anaphylaxis tests, indicating potential therapeutic applications (Temple et al., 1979).
Future Directions
properties
IUPAC Name |
ethyl 3-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-3-26-17(25)14-11(2)13-15(27-14)20-10-22(16(13)24)8-12(23)21-18(9-19)6-4-5-7-18/h10H,3-8H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JADMXGNNBZGCKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=CN(C2=O)CC(=O)NC3(CCCC3)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate |
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